![molecular formula C15H17NS B14431257 2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine CAS No. 81167-55-7](/img/structure/B14431257.png)
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine is an organic compound that features a pyridine ring substituted with a sulfanyl group linked to a 2,5-dimethylphenylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine typically involves the reaction of 2,5-dimethylbenzyl chloride with 4-methylpyridine-2-thiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiol group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors. These methods would involve careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and pyridine moieties. These interactions may modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyridine ring.
Methyl 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}benzoate: Similar structure but with a benzoate ester moiety.
Uniqueness
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine is unique due to the presence of both a pyridine ring and a sulfanyl group linked to a dimethylphenylmethyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
81167-55-7 |
|---|---|
Formule moléculaire |
C15H17NS |
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
2-[(2,5-dimethylphenyl)methylsulfanyl]-4-methylpyridine |
InChI |
InChI=1S/C15H17NS/c1-11-4-5-13(3)14(8-11)10-17-15-9-12(2)6-7-16-15/h4-9H,10H2,1-3H3 |
Clé InChI |
XSRFIVXJJNMTHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CSC2=NC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





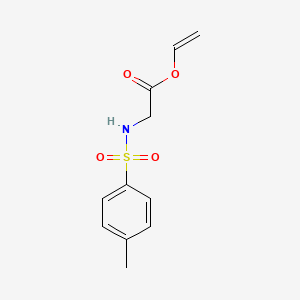

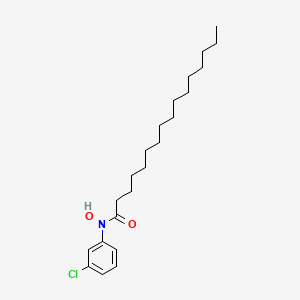

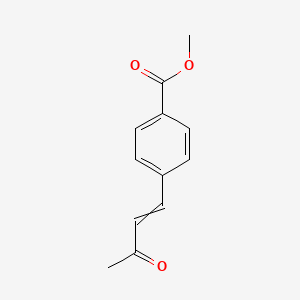
![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)
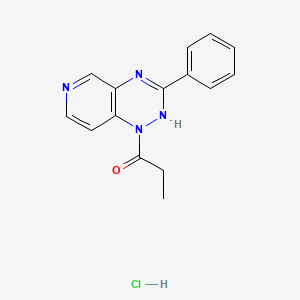
![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
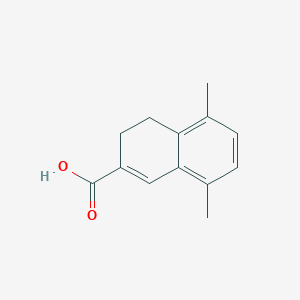
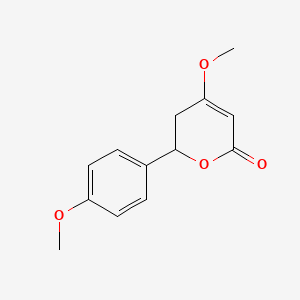
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)
